molecular formula C4F8O B1605170 Perfluoro(tetrahydrofuran) CAS No. 773-14-8

Perfluoro(tetrahydrofuran)

Cat. No. B1605170
CAS RN: 773-14-8
M. Wt: 216.03 g/mol
InChI Key: UEOZRAZSBQVQKG-UHFFFAOYSA-N
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Description

Perfluoro(tetrahydrofuran), also known as FC-75, is a fluorocarbon derivative of tetrahydrofuran with the chemical formula C8F16O . It is practically insoluble in water and is used as an inert coolant fluid in electronics and other applications, as well as a solvent . It is one of the 3M Fluorinert fluids .


Molecular Structure Analysis

Perfluorocarbons are abiotic compounds that have unique properties, such as extreme hydrophobicity and the propensity to phase separate from aqueous and organic solutions .


Chemical Reactions Analysis

The detailed THF model contains 467 species and 2390 reactions . The developed skeletal versions are combined into an overall reduced model of THF, consisting of 193 species and 1151 reactions .


Physical And Chemical Properties Analysis

Perfluoro(tetrahydrofuran) is a fluorocarbon derivative of tetrahydrofuran with the chemical formula C8F16O . It is practically insoluble in water . It has a molar mass of 416.06, a melting point of -88 °C, and a boiling point of 102 °C .

Scientific Research Applications

Octafluorotetrahydrofuran: Scientific Research Applications: Octafluorotetrahydrofuran, also known as Perfluoro(tetrahydrofuran), is a versatile compound with several unique applications in scientific research. Below are detailed sections for six distinct applications:

Greenhouse Gas Analysis

Octafluorotetrahydrofuran has been identified as a persistent greenhouse gas. Studies have reported its atmospheric observations and examined its loss processes, infrared absorption spectrum, and global warming potential (GWP) .

Proton Exchange Membrane Fuel Cells

This compound is used in the synthesis of perfluorinated monomers that possess acidic groups for proton transport, which are essential for proton exchange membrane (PEM) fuel cells .

Polymerization Processes

Octafluorotetrahydrofuran is involved in cyclopolymerization processes, contributing to the creation of polymers with specific properties such as increased resistance to chemicals and temperature .

Mechanism of Action

Perfluoroalkyl substances (PFASs) are highly toxic synthetic chemicals, which are considered the most persistent organic contaminants in the environment. The mechanism of action is mostly attributed to the PFAS-mediated activation of the peroxisome proliferator-activated receptor alpha (PPARα) .

Safety and Hazards

Perfluoro(tetrahydrofuran) is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer .

Future Directions

Due to the environmental and toxicity concerns of perfluorinated compounds, there is an increasing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . The development of new perfluorinated monomers bearing acidic groups for proton transport for potential and future applications in proton exchange membrane (PEM) fuel cells is also being explored .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZRAZSBQVQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC1(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074329
Record name Perfluoro(oxacyclopentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluorotetrahydrofuran

CAS RN

773-14-8
Record name Perfluorotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro(oxacyclopentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluorotetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a four necked flask equipped with a thermometer, a reflux condenser, a dropping funnel and a stirrer, 190 g (0.7 mole as SO3) of fuming sulfuric acid containing 30% of SO3 were charged and were heated at 85° C. and then 100 g (0.22 mole) of 1,4-diiodoperfluorobutane having the formula I(CF2)4I were added dropwise to the flask. The reaction was conducted while maintaining the temperature in the reactor at 80° to 90° C. The collection and the separation of the product were conducted in accordance with the process of Example 4. As a result, the conversion was 52% and perfluorotetrahydrofuran (62% yield) and perfluoro- γ-butyrolactone (7% yield) were obtained based on the starting material.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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